molecular formula C15H11IO B10882163 2-Propen-1-one, 1-(4-iodophenyl)-3-phenyl- CAS No. 7466-60-6

2-Propen-1-one, 1-(4-iodophenyl)-3-phenyl-

Cat. No.: B10882163
CAS No.: 7466-60-6
M. Wt: 334.15 g/mol
InChI Key: CEPMBXDQWOVRER-IZZDOVSWSA-N
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Description

    is a chemical compound with the molecular formula

    2-Propen-1-one, 1-(4-iodophenyl)-3-phenyl-: C15H11IO\text{C}_{15}\text{H}_{11}\text{IO}C15​H11​IO

    .
  • It belongs to the class of α,β-unsaturated ketones, characterized by a double bond between the second and third carbon atoms in the propenone backbone.
  • The compound’s structure consists of a phenyl group (C₆H₅) attached to the third carbon and an iodophenyl group (C₆H₄I) attached to the first carbon of the propenone chain.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production Methods:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a synthetic intermediate in the preparation of other organic compounds.

      Biology and Medicine:

      Industry: Not widely employed industrially, but its derivatives may find use in specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application. For drug-related research, it may interact with biological targets (e.g., enzymes, receptors) due to its electrophilic nature.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    CAS No.

    7466-60-6

    Molecular Formula

    C15H11IO

    Molecular Weight

    334.15 g/mol

    IUPAC Name

    (E)-1-(4-iodophenyl)-3-phenylprop-2-en-1-one

    InChI

    InChI=1S/C15H11IO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+

    InChI Key

    CEPMBXDQWOVRER-IZZDOVSWSA-N

    Isomeric SMILES

    C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)I

    Canonical SMILES

    C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)I

    Origin of Product

    United States

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